molecular formula C15H13NO3S2 B2916129 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate CAS No. 304476-31-1

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate

Cat. No.: B2916129
CAS No.: 304476-31-1
M. Wt: 319.39
InChI Key: GGDQIPHYCSLYFW-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C15H13NO3S2 and a molecular weight of 319.41 g/mol . It is a derivative of benzothiazole and is often used in various chemical reactions and applications due to its unique structural properties.

Preparation Methods

The synthesis of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1,3-benzothiazol-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its biological and chemical effects .

Comparison with Similar Compounds

1,3-Benzothiazol-2-ylmethyl 4-methylbenzene-1-sulfonate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c1-11-6-8-12(9-7-11)21(17,18)19-10-15-16-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDQIPHYCSLYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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